molecular formula C14H19N3OS B3784154 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine

Cat. No.: B3784154
M. Wt: 277.39 g/mol
InChI Key: LOKKRWHDZZEEBE-UHFFFAOYSA-N
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Description

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-17(8-11-6-7-19-10-11)9-13-15-14(18-16-13)12-4-3-5-12/h6-7,10,12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKKRWHDZZEEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CSC=C1)CC2=NOC(=N2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclobutyl and thiophen-3-ylmethyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(thiophen-3-ylmethyl)ethanamine

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